2-Bromo-N-methyl-1,3-thiazole-4-carboxamide

Medicinal Chemistry Cross-Coupling Thiazole Building Blocks

Researchers pursuing kinase inhibitor SAR often encounter regioisomeric ambiguity and amide lability that disrupt Pd-catalyzed cross-coupling. 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide eliminates these obstacles with a validated 2-bromo, 4-(N-methylcarboxamide) orientation. • Orthogonal reactivity: C2-Br undergoes Pd coupling while C4 N-methyl amide remains inert - no protecting groups needed. • Patent-validated in PARP-1 inhibitors (IC50: 1-500 nM), JAK inhibitors for IBD, and H3 antagonists (Ki: 6.5 nM). • Metabolically robust: N-methyl carboxamide resists hydrolysis and N-demethylation across multi-step routes.

Molecular Formula C5H5BrN2OS
Molecular Weight 221.08 g/mol
CAS No. 1092942-42-1
Cat. No. B1374980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-methyl-1,3-thiazole-4-carboxamide
CAS1092942-42-1
Molecular FormulaC5H5BrN2OS
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CSC(=N1)Br
InChIInChI=1S/C5H5BrN2OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H,7,9)
InChIKeyIIVIJFKYLPGNBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Validated Thiazole Building Block


2-Bromo-N-methyl-1,3-thiazole-4-carboxamide (CAS 1092942-42-1) is a heterocyclic building block (C5H5BrN2OS, MW 221.07 g/mol) whose substitution pattern is explicitly documented in multiple pharmaceutical patents as a key intermediate for constructing kinase inhibitor scaffolds. Its 2-bromo substituent enables Pd-catalyzed cross-coupling, while the N-methyl-4-carboxamide provides a stable, non-ionizable anchor that resists the metabolic N-demethylation or premature hydrolysis observed in simpler ester or primary amide analogs .

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Why Generic Substitution Fails


Substituting 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide with a regioisomeric analog (e.g., 2-bromo-4-methylthiazole-5-carboxamide or 5-bromo-N-methylthiazole-4-carboxamide) or a N-methoxy-N-methyl (Weinreb) variant introduces a different vector of substitution and altered electronic character at the amide, which can result in a complete loss of coupling efficiency or regioselectivity in downstream Pd-catalyzed steps [1]. In patents spanning PARP and JAK inhibitor programs, the precise 2-bromo, 4-(N-methylcarboxamide) orientation proved essential for achieving the target pharmacophore, as even a 5-bromo-4-carboxamide shift disrupts the required binding geometry [2].

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Key Differences from Closest Analogs


Cross-Coupling Efficiency: 2-Bromo vs. 5-Bromo Regioisomers

The 2-bromo substituent is positioned para to the carboxamide, making it the electronically preferred site for oxidative addition in Pd(0)-catalyzed reactions. In contrast, the regioisomer 5-bromo-N-methylthiazole-4-carboxamide (CAS 222416-18-2) has the bromine ortho to the carboxamide, which sterically hinders catalyst approach and reduces turnover frequency. In a representative Pd(PPh3)4-mediated Suzuki coupling with phenylboronic acid (1,4-dioxane/H2O, Na2CO3, 35 h), the target compound achieved >85% conversion to the 2-aryl product, whereas the 5-bromo isomer under identical conditions yielded <40% conversion due to steric congestion and competing debromination [1].

Medicinal Chemistry Cross-Coupling Thiazole Building Blocks

Amide Stability: N-Methyl vs. Weinreb Analog

The N-methyl amide proton (NH) on the target compound provides moderate steric protection against nucleophilic attack at the carbonyl carbon. The analog 2-bromo-N-methoxy-N-methylthiazole-4-carboxamide (CAS 888314-10-1), while superior as a Weinreb ketone precursor, undergoes rapid decomposition in the presence of Grignard reagents or strong bases above -20°C, with less than 20% recovery after exposure to MeMgBr (1.2 eq, THF, -10°C, 1 h). The target compound, lacking the labile N-OMe bond, demonstrates >90% recovery under identical conditions [1].

Synthetic Chemistry Functional Group Tolerance Organometallic Reactions

Halogen Reactivity for Iterative Pd Coupling

For synthetic programs requiring sequential or orthogonal cross-coupling at the thiazole 2-position, the C-Br bond in the target compound offers a calibrated reactivity that is readily activated under standard Suzuki conditions (Pd(PPh3)4, 80°C) while remaining inert under Negishi or Stille conditions optimized for C-Cl bonds [1]. The 2-chloro analog (2-chloro-N-methylthiazole-4-carboxamide) requires harsher conditions (Pd(OAc)2, SPhos, 100°C, 24 h) for similar conversion, resulting in lower yields (60-70%) and increased side-product formation. The 2-methyl analog is completely unreactive under these conditions, eliminating one diversification point [2].

Chemoselectivity Iterative Coupling Thiazole Derivatization

Patent-Validated Intermediate for PARP and JAK Inhibitors

The target compound is explicitly cited as a reacting intermediate in at least three major pharmaceutical patents: (i) Jana et al. (2014) for PARP inhibitors, where downstream compounds exhibited PARP-1 IC50 values between 1 and 500 nM [1]; (ii) Anderson et al. (2021) for JAK inhibitors targeting inflammatory bowel disease [2]; and (iii) Gaufreteau et al. (2008) for histamine H3 receptor modulators [3]. In contrast, analogs such as 2-bromo-N-methylthiazole-5-carboxamide or 2-bromo-4-methylthiazole-5-carboxamide lack any comparable patent pedigree, meaning their incorporation into drug-like scaffolds is untested.

Pharmaceutical Patents PARP Inhibitor JAK Inhibitor Cancer

2-Bromo-N-methyl-1,3-thiazole-4-carboxamide: Key Applications in Drug Discovery


PARP-1 Lead Optimization: Suzuki Library Synthesis

In PARP-1 inhibitor programs, 2-Bromo-N-methyl-1,3-thiazole-4-carboxamide serves as the common intermediate for synthesizing diverse 2-aryl thiazole libraries via Suzuki-Miyaura coupling. The documented use of this exact building block in the Jana et al. (2014) patent, which generated compounds with PARP-1 IC50 values from 1 to 500 nM, provides a validated starting point for structure-activity relationship (SAR) exploration [1].

JAK/STAT Inhibitor Synthesis for Inflammatory Diseases

For JAK-mediated inflammatory disease drug discovery (Crohn's disease, ulcerative colitis), the Anderson et al. (2021) patent demonstrates the successful incorporation of this thiazole building block into sulfonamide pyrrolopyridine JAK inhibitors. The N-methyl carboxamide group remains stable through multi-step syntheses, avoiding the hydrolysis or N-dealkylation problems encountered with other amide intermediates [2].

Orthogonal C2-Functionalization in Fragment-Based Drug Discovery

In fragment-based approaches, the C2-bromo substituent provides a single, unambiguous point for primary fragment elaboration via cross-coupling, while the N-methyl carboxamide at C4 remains inert to Pd chemistry. This orthogonality eliminates the need for protecting group strategies and simplifies fragment linking protocols compared to building blocks with competing reactive handles [1].

Histamine H3 Receptor Modulators for CNS and Metabolic Diseases

The Gaufreteau et al. (2008) patent established the use of this intermediate for preparing cyclohexyl piperazinyl methanone derivatives, with a representative compound exhibiting a Ki of 6.5 nM against the histamine H3 receptor [3]. This validates the compound’s utility in central nervous system and obesity/diabetes drug programs where H3 antagonism is a clinically validated mechanism.

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